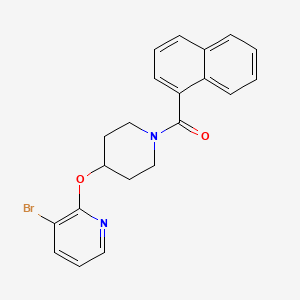
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a class of organic molecules that include features such as a bromopyridine group, a piperidinyl moiety, and a naphthalenyl methanone structure. Compounds with such features often exhibit interesting chemical reactivities and physical properties, making them subjects of study in organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
Synthesis of similar compounds often involves multi-step organic reactions, including nucleophilic substitution, amidation, and catalytic cyclization. For instance, the synthesis of naphthalene derivatives can be achieved through reactions involving aldehydes, ketones, and naphthols under certain conditions, such as those catalyzed by nano magnetite (Fe3O4) under ultrasound irradiation for the efficient synthesis of naphthalene derivatives (Mokhtary & Torabi, 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest is often determined using spectroscopic methods such as NMR, IR, and single-crystal X-ray diffraction. These techniques provide detailed information on the molecular conformation, stereochemistry, and intermolecular interactions. For example, crystallographic studies have revealed the geometry around sulfur atoms in related compounds to be distorted tetrahedral, with the presence of inter and intramolecular hydrogen bonds stabilizing the crystal structure (Karthik et al., 2021).
Chemical Reactions and Properties
Related compounds demonstrate a range of chemical reactions, including interactions with nucleophiles, which lead to the formation of various heterocyclic structures. These reactions are crucial for the diversification of the molecular framework and for introducing functional groups that impart desired chemical properties (Gouhar & Raafat, 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure. For example, the crystal structure analysis often reveals the presence of specific conformations and intermolecular interactions that can impact the material's stability and solubility (Revathi et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different chemical reagents, stability under various conditions, and the ability to undergo specific transformations, are dictated by the functional groups present in the molecule. Studies on similar compounds have shown a range of chemical behaviors, from high reactivity with nucleophiles to stability under thermal conditions, depending on the substituents and the molecular framework (Jones et al., 1979).
Scientific Research Applications
Synthesis and Anticancer Evaluation
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone and its related compounds have been synthesized and evaluated for potential anticancer properties. A notable study involved the synthesis of a related compound and its reaction with various nucleophiles for anticancer evaluation, showcasing the compound's significance in developing potential anticancer agents (Gouhar & Raafat, 2015).
Neuroprotective Activities
Compounds related to (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone have been explored for their neuroprotective effects. One such compound demonstrated potential neuroprotective effects against glutamate-induced cell death and showed significant prolongation of survival time in mice subjected to acute cerebral ischemia, highlighting its promise as a neuroprotective agent for anti-ischemic stroke agents (Zhong et al., 2020).
Antimicrobial Activity
Derivatives of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone have been synthesized and tested for antimicrobial properties. Some derivatives, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, exhibited good antimicrobial activity against various bacterial and fungal strains, suggesting the potential of these compounds in antimicrobial drug development (Mallesha & Mohana, 2014).
Crystal Structure Analysis
Crystal structure analyses of related compounds have provided insights into their molecular geometry and intermolecular interactions. For instance, a study on the crystal structure of the adduct involving a similar compound revealed significant dihedral angles and intermolecular hydrogen bonding, contributing to the understanding of the structural basis of its biological activities (Revathi et al., 2015).
properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-19-9-4-12-23-20(19)26-16-10-13-24(14-11-16)21(25)18-8-3-6-15-5-1-2-7-17(15)18/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFRSHSNOPXWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)
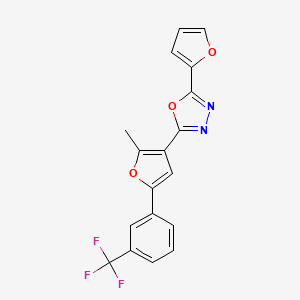
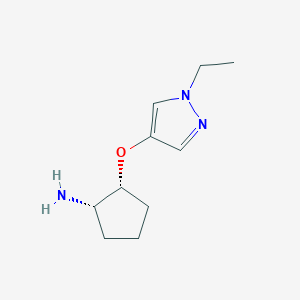
![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)

![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)
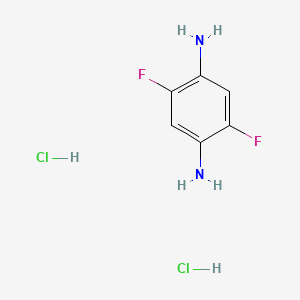

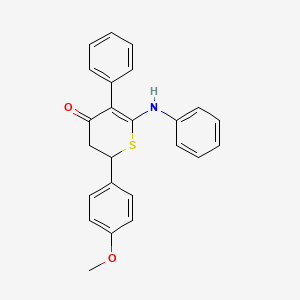

![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)
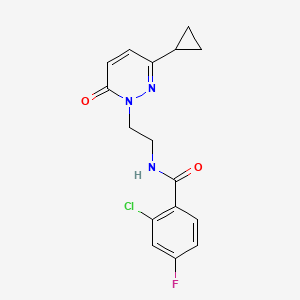
![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)